molecular formula C13H14F2O3 B1325911 Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate CAS No. 898752-37-9

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate

Cat. No. B1325911
M. Wt: 256.24 g/mol
InChI Key: YHOZKHKNHDDFEL-UHFFFAOYSA-N
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Description

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate is a chemical compound . It’s also known as Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate . This compound is used for research purposes .

Scientific Research Applications

Polymorphism in Pharmaceuticals

  • Study on Polymorphism : A study by Vogt et al. (2013) explored polymorphic forms of a related compound, characterized using spectroscopic and diffractometric techniques. This research is significant in pharmaceuticals, where polymorphism can affect drug stability and efficacy (Vogt et al., 2013).

Supramolecular Structures

  • Hydrogen-Bonded Structures : Research by Costa et al. (2007) on ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, which include a compound with a difluorophenyl group, highlights the formation of hydrogen-bonded supramolecular structures. These findings are relevant in the development of new materials and drug design (Costa et al., 2007).

Anti-Inflammatory Medication Research

  • β-Oxidation Resistant Antagonists : A 2017 study by Ye et al. investigated β-oxidation-resistant antagonists with structural similarities to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, focusing on their role in anti-inflammatory medication (Ye et al., 2017).

Synthesis and Characterization Techniques

  • Synthesis of Related Compounds : A paper by Yuan-bin (2007) detailed the synthesis of 3,5-Difluorophenylacetic Acid, which is structurally related to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate. Such studies are crucial for understanding the synthetic routes of complex organic compounds (Yuan-bin, 2007).

Photopolymerisable Liquid Crystals

  • Conjugated Photopolymerisable Quinquethiophene Liquid Crystals : McGlashon et al. (2012) examined the properties of specific conjugated photopolymerisable liquid crystals, which is relevant for the development of advanced materials and optoelectronic devices (McGlashon et al., 2012).

Safety and Efficacy in Flavourings

  • Flavourings for Animal Species : A study by Westendorf (2012) discussed the safety and efficacy of various compounds, including Ethyl 4-oxovalerate, when used as flavourings in animal feed. This research is crucial for food safety and animal nutrition (Westendorf, 2012).

Antioxidant and Metal Chelating Activities

  • Antioxidant Properties : A 2019 study by Sudhana and Adi focused on novel antioxidants and their structure-activity relationships. This is important for the development of new drugs and health supplements (Sudhana & Adi, 2019).

Electrochemical Oxidation Studies

  • Electrochemical Oxidation of N(5)-Ethyl-Flavinium Cation : Research by Sichula et al. (2010) explored the electrochemical behavior of a compound similar to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate. This is significant in electrochemistry and catalysis studies (Sichula et al., 2010).

Chemical Synthesis and Reactivity

  • Reactivity and Synthesis : Several studies like those by Yang et al. (2013) and Khajuria et al. (2013) provide insights into the synthesis and reactivity of compounds structurally similar to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, crucial for developing new chemical entities (Yang et al., 2013), (Khajuria et al., 2013).

Catalysis and Polymerization

  • Ethylene Polymerization Catalysts : Research on titanium complexes for ethylene polymerization, as discussed by Matsugi et al. (2002), is relevant for industrial applications in polymer sciences (Matsugi et al., 2002).

Antiviral and Cytotoxic Activities

  • Antiviral and Cytotoxic Compounds : Studies like the one by Dawood et al. (2011) explore the synthesis and potential antiviral and cytotoxic activities of compounds related to Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate, contributing to pharmaceutical research (Dawood et al., 2011).

properties

IUPAC Name

ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-10(14)8-11(15)7-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOZKHKNHDDFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645585
Record name Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate

CAS RN

898752-37-9
Record name Ethyl 3,5-difluoro-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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